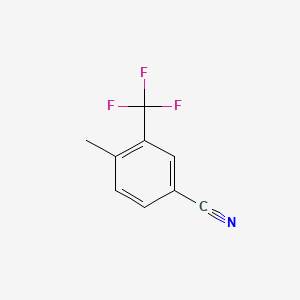

4-Methyl-3-(trifluoromethyl)benzonitrile

Overview

Description

4-Methyl-3-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reaction of 4-octyne .

Synthesis Analysis

The synthesis of this compound involves several steps. It is a key intermediate in the synthesis of fluvoxamine . More detailed information about the synthesis process can be found in the paper titled "Synthesis of 3-Trifluoromethyl-4-halobenzonitriles" .

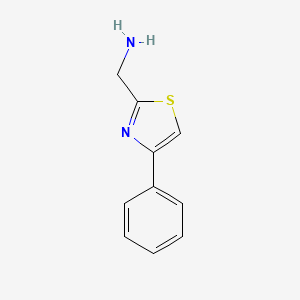

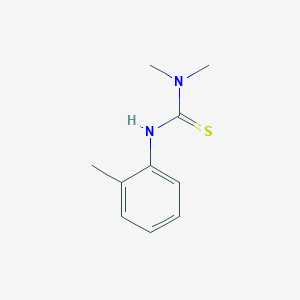

Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The molecules are linked together through one C-H…F bond and two C-H…N hydrogen bonds into sheets that are further crosslinked to form a dense two-dimensional network without π π ring interactions .

Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, it participates in the nickel-catalyzed arylcyanation reaction of 4-octyne . More detailed information about its chemical reactivity can be found in the paper titled "Divulging the various chemical reactivity of trifluoromethyl-4-vinylbenzene as well as methyl-4-vinyl-benzene in 3th2 cycloaddition reactions" .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 185.15 g/mol. It has a topological polar surface area of 23.8 Ų. It has a complexity of 225. It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Lithium Ion Battery Enhancement

4-Methyl-3-(trifluoromethyl)benzonitrile, under the variant 4-(Trifluoromethyl)-benzonitrile (4-TB), has been utilized as a novel electrolyte additive in lithium ion batteries. Specifically, it enhances the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes in high voltage lithium ion batteries. The presence of 4-TB leads to significant improvement in initial capacity retention and cycle performance compared to standard electrolytes (Huang et al., 2014).

Polymer Solar Cell Efficiency

The compound, particularly in the form of 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), has been applied as an additive in polymer solar cells (PSCs). The addition of ATMB enhances the power conversion efficiency of these cells due to improved short circuit current and fill factor, demonstrating its potential in solar energy applications (Jeong et al., 2011).

Corrosion Inhibition StudiesBenzonitrile derivatives, including those related to this compound, have been studied as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit excellent inhibition performance, adhering to Langmuir's adsorption isotherm and

Corrosion Inhibition

Studies have shown that derivatives of this compound, such as benzonitrile derivatives, are effective as corrosion inhibitors for mild steel in acidic environments. These compounds, including 4-(isopentylamino)-3-nitrobenzonitrile (PANB) and 3-amino-4-(isopentylamino)benzonitrile (APAB), demonstrate excellent corrosion inhibition performance, with evidence of mixed-type inhibition behavior and compliance with Langmuir's adsorption isotherm. Such compounds protect the metal surface from corrosion through a combination of chemical and physical adsorption mechanisms (Chaouiki et al., 2018).

Safety and Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral .

Future Directions

While specific future directions for the research and application of 4-Methyl-3-(trifluoromethyl)benzonitrile are not explicitly mentioned in the available literature, its role as a key intermediate in the synthesis of fluvoxamine suggests potential applications in the development of new pharmaceuticals .

properties

IUPAC Name |

4-methyl-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAGJCPTOFPGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379605 | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261952-06-1 | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

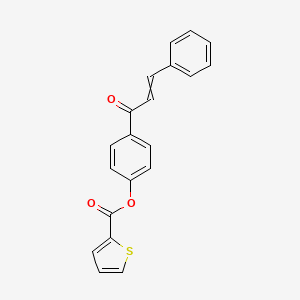

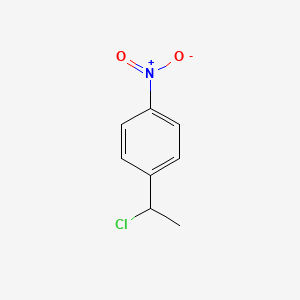

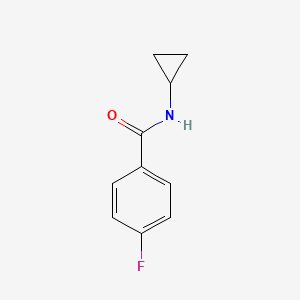

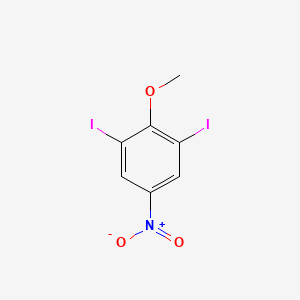

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the wavelength and intensity of light in the bromination of 4-methyl-3-(trifluoromethyl)benzonitrile?

A1: The research paper explored the use of this compound in a photochemical Wohl-Ziegler bromination reaction with N-bromosuccinimide []. The study found that both wavelength and light intensity significantly impact the reaction rate. Importantly, only 40% of the maximum light intensity was necessary to maintain the reaction rate, allowing for better temperature control and energy efficiency []. This highlights the importance of optimizing light parameters in photochemical reactions for improved sustainability and cost-effectiveness.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.